molecular formula C15H22N2O2 B1602866 Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate CAS No. 892502-26-0

Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate

Cat. No. B1602866
CAS RN: 892502-26-0
M. Wt: 262.35 g/mol
InChI Key: WCMMLZOWJXPOQF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is an organic compound belonging to the class of diazepanes. It is a white-yellowish crystalline solid with a melting point of about 86°C and a boiling point of about 220°C. It is structurally related to other diazepanes such as ethyl 4-(4-chloro-1,4-diazepan-1-yl)benzoate and ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzamide. The compound has a wide range of applications in the fields of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is not well understood. However, it is believed that the compound acts as a proton donor and can be used to facilitate the formation of new bonds between molecules. Specifically, the compound can react with other molecules to form a new covalent bond, which can then be used to form a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate are not well understood. However, the compound has been shown to have some effects on the central nervous system, including sedative and hypnotic effects. It has also been shown to have some effects on the cardiovascular system, including a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate in laboratory experiments include its low cost and its availability in a variety of forms. The compound is also relatively stable, making it suitable for use in a variety of applications. The main limitation of using the compound in laboratory experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.

Future Directions

The future directions for research involving ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of the compound and its interactions with other molecules could lead to the development of new and improved compounds. Furthermore, research into its potential toxicity and safety in humans should be conducted in order to ensure its safe use in a variety of applications.

Scientific Research Applications

Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in organic synthesis. The compound has been used in the synthesis of various drugs, including alprazolam and clonazepam. It has also been used as a starting material for the synthesis of other compounds, such as ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzamide and ethyl 4-(4-chloro-1,4-diazepan-1-yl)benzoate.

properties

IUPAC Name

ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)13-5-7-14(8-6-13)17-10-4-9-16(2)11-12-17/h5-8H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMMLZOWJXPOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594658
Record name Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate

CAS RN

892502-26-0
Record name Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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